molecular formula C11H14N2O4 B14909830 ((3-Methoxyphenyl)carbamoyl)-d-alanine

((3-Methoxyphenyl)carbamoyl)-d-alanine

Cat. No.: B14909830
M. Wt: 238.24 g/mol
InChI Key: YCZDTQBKJHWMGN-SSDOTTSWSA-N
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Description

((3-Methoxyphenyl)carbamoyl)-D-alanine is a synthetic derivative of D-alanine, a non-proteinogenic D-amino acid. Its structure features a carbamoyl group linked to a 3-methoxyphenyl moiety at the amino terminus of D-alanine. This modification introduces both aromatic and electron-donating properties (via the methoxy group), which may enhance interactions with biological targets such as bacterial enzymes or plasmodial proteins.

The compound’s design likely aims to exploit the role of D-alanine in bacterial cell wall biosynthesis, particularly as a substrate for D-alanine:D-alanine ligase (Ddl), an ATP-grasp superfamily enzyme critical for peptidoglycan cross-linking . Substitution with a 3-methoxyphenyl carbamoyl group may mimic natural ligands or inhibit ATP-dependent enzymatic processes.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(2R)-2-[(3-methoxyphenyl)carbamoylamino]propanoic acid

InChI

InChI=1S/C11H14N2O4/c1-7(10(14)15)12-11(16)13-8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,14,15)(H2,12,13,16)/t7-/m1/s1

InChI Key

YCZDTQBKJHWMGN-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)OC

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Methoxyphenyl)carbamoyl)-d-alanine typically involves the reaction of 3-methoxyaniline with an appropriate carbonyl compound to form the carbamoyl intermediate. This intermediate is then reacted with d-alanine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

((3-Methoxyphenyl)carbamoyl)-d-alanine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl carbamoyl-d-alanine.

    Reduction: Formation of 3-methoxyphenyl amine-d-alanine.

    Substitution: Formation of various substituted phenyl carbamoyl-d-alanine derivatives.

Scientific Research Applications

((3-Methoxyphenyl)carbamoyl)-d-alanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((3-Methoxyphenyl)carbamoyl)-d-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets, while the carbamoyl and alanine groups can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

Key Observations:
  • Substituent Effects: The 3-methoxyphenyl group in B2 and T4A demonstrates activity against P. knowlesi and S. aureus, respectively. However, the trifluoromethylphenyl substituent in T9A broadens activity to include more Gram-positive strains, suggesting electron-withdrawing groups enhance target affinity in certain scaffolds .
  • Scaffold Dependency: In azithromycin analogues (e.g., B2), the 3-methoxyphenyl carbamoyl group compensates for cladinose sugar removal, restoring antimalarial activity. This highlights the carbamoyl group’s role in mimicking sugar-mediated target interactions .

Role of Carbamoyl Linkage in Enzyme Inhibition

The carbamoyl group in ((3-Methoxyphenyl)carbamoyl)-D-alanine may interact with ATP-grasp enzymes like Ddl, which catalyze ATP-dependent ligation reactions. Structural studies indicate that ATP-competitive inhibitors targeting Ddl often feature aromatic or bulky substituents to block ATP binding .

Table 2: Comparison of Carbamoyl Derivatives in Enzyme Targeting
Compound Type Target Enzyme Binding Interaction Inhibitory Effect Source
6-Arylpyrido[2,3-d]pyrimidines Ddl ligase ATP-binding site competition High (Ki < 1 µM)
Thiosemicarbazides (T4A, T9A) DNA gyrase, Topoisomerase IV Multi-target inhibition Moderate (MIC > 32 µg/mL)
D-Alanine derivatives Plasmin Enhanced plasmin inhibition IC₅₀ reduction vs. parent
Key Observations:
  • In plasmin inhibitors, D-alanine derivatives with extended side chains (e.g., EACA) show improved activity, suggesting that carbamoyl-linked aromatic groups could similarly optimize interactions .

Substituent Position and Bioactivity

The position of the methoxy group on the phenyl ring significantly impacts activity. For example:

  • 3-Methoxyphenyl : Exhibits optimal activity in azithromycin analogues (B2) and thiosemicarbazides (T4A), likely due to steric and electronic compatibility with target active sites .
  • 2- or 4-Methoxyphenyl : These isomers are less commonly reported in active compounds, possibly due to reduced target affinity or metabolic instability.

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